Vat Green 11
Description
Properties
CAS No. |
1328-41-2 |
|---|---|
Molecular Formula |
S3V2 |
Synonyms |
Vat Green 11 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Vat Green 11
Established Synthesis Routes and Reaction Pathways
The primary manufacturing process for Vat Green 11 is rooted in anthraquinone (B42736) chemistry, involving key condensation reactions and specific catalytic systems.
Condensation Reactions and Catalyst Systems
The core reaction in the synthesis of this compound is a condensation reaction. worlddyevariety.com This process typically involves the self-condensation of the dihalogenated diaminoanthraquinone precursor in the presence of a copper catalyst and an acid-binding agent. chemicalbook.inworlddyevariety.com The reaction is often carried out in a high-boiling point solvent such as naphthalene. chemicalbook.in
Catalysts are crucial for facilitating these condensation reactions, influencing yield, selectivity, and reaction rate. numberanalytics.com While copper powder is a traditionally used catalyst, research into catalysis for similar complex organic syntheses explores a variety of systems, including transition metal complexes of palladium and nickel. chemicalbook.innumberanalytics.com The choice of catalyst is a key factor in optimizing the reaction. numberanalytics.com
Table 1: Key Reactants and Catalysts in this compound Synthesis
| Precursor | Alternative Precursor | Catalyst | Solvent/Medium |
|---|
Post-Synthesis Derivatization Techniques
Following the primary synthesis, derivatization techniques can be employed to modify the dye's properties. While specific derivatization methods for this compound are not extensively detailed in the provided search results, general post-synthesis derivatization in dye chemistry can involve techniques like sulfonation to enhance solubility or the introduction of other functional groups to alter color or fastness properties. smolecule.com For instance, in related dye synthesis, pre- and post-column derivatization with agents like 5-nitro-2-furaldehyde (B57684) is used for analytical purposes, highlighting a potential area for modification studies. researchgate.net
Green Chemistry Principles in this compound Synthesis
The manufacturing of vat dyes, including this compound, has historically been associated with significant environmental impact due to high raw material consumption and waste generation. scribd.com Consequently, the application of green chemistry principles is a critical area of focus for modernizing the synthesis of this dye. carlroth.comncfinternational.itijrpr.com The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. carlroth.comijrpr.com
Solvent Minimization and Alternative Media Approaches
A key tenet of green chemistry is the use of safer solvents and the minimization of their use. carlroth.com Traditional synthesis of this compound utilizes high-boiling organic solvents like naphthalene. chemicalbook.in Green chemistry approaches advocate for exploring alternative, more sustainable solvents or even solvent-free reaction conditions. carlroth.comsci-hub.se Research in related fields has shown the potential of using water, ionic liquids, or supercritical fluids as alternative reaction media. ncfinternational.itijrpr.com The development of solvent-free extraction and reaction methods is a significant goal in making dye production cleaner. researchgate.net
Energy Efficiency in Manufacturing Processes
Energy efficiency is another cornerstone of green chemistry, aiming to conduct processes at ambient temperature and pressure where possible. carlroth.com The high temperatures often required for the condensation reactions in this compound synthesis present an opportunity for improvement. google.com Optimizing manufacturing processes to reduce energy consumption is a key goal for sustainable production. leapto11.euoaepublish.com This can involve the development of more active catalysts that allow for lower reaction temperatures or the implementation of modern, energy-efficient equipment and process designs. oaepublish.com Companies are increasingly adopting strategies like using renewable energy sources, such as solar power, and implementing energy-saving measures in their manufacturing facilities to reduce their carbon footprint. vatgroup.comvatgroup.com
Waste Reduction and By-Product Utilization Strategies
The primary waste streams originate from incomplete reactions, side reactions, and subsequent purification steps. fibre2fashion.com Key by-products can include unreacted halo-aminoanthraquinone monomers, partially reacted intermediates, and products from undesired side reactions like dehalogenation or oligomerization. Additionally, the process generates inorganic salt waste from the neutralization of the acid scavenger and residues of the copper catalyst. fibre2fashion.com
Strategies to mitigate the environmental impact of this compound production focus on the principles of green chemistry, including process optimization and waste valorization.
Waste Reduction:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst concentration is crucial to maximize the yield of this compound and minimize the formation of by-products. The use of high-activity catalysts can enable lower reaction temperatures and shorter reaction times.
Solvent Recovery: The synthesis is often carried out in high-boiling organic solvents. Implementing efficient solvent recovery and recycling systems can significantly reduce both waste volume and operational costs.
Raw Material Selection: The choice between dichloro- and dibromo-anthraquinone derivatives as starting materials can influence reaction rates and by-product profiles, offering another avenue for process optimization.
By-Product Utilization: The concept of a circular economy encourages finding applications for materials that would otherwise be discarded. sustainability-directory.com In vat dye synthesis, a common issue is the formation of non-vatable, insoluble by-products. google.com
Separation and Purification: A critical step is the separation of the desired vatable dye from insoluble impurities. This can be achieved by treating the crude product with a dilute alkaline hydrosulfite solution, which dissolves the vatable dye (in its leuco form) while leaving the insoluble by-products behind for filtration. google.com
Value-Added Applications: While the primary dye is the main product, the separated non-vatable by-products, though less valuable for direct dyeing, may find use in other areas. Potential applications include use as shading components in other dye formulations or as starting materials for the synthesis of other chemical products. google.com Similarly, by-products from other industries, such as marine processing, are increasingly being utilized to recover valuable components like proteins, lipids, and enzymes. researchgate.net
The following table summarizes potential waste streams and corresponding management strategies applicable to the synthesis of this compound.
| Waste Stream / By-Product | Source | Reduction / Utilization Strategy |
|---|---|---|
| Unreacted 1,4-diamino-2,3-dihaloanthraquinone | Incomplete condensation reaction | Optimize reaction conditions (temperature, time, stoichiometry); Recover and recycle unreacted monomer. |
| Non-vatable, insoluble polymers/oligomers | Side-reactions (e.g., intermolecular condensation) | Separate via filtration from the leuco-dye solution; Investigate potential use as a low-grade pigment or for shading. google.com |
| Copper catalyst residues | Ullmann condensation step | Minimize catalyst loading; Implement catalyst recovery and regeneration processes. |
| Inorganic Salts (e.g., Copper Halides, Sodium Carbonate) | Catalyst, acid scavenger, and neutralization steps | Minimize use of reagents; Investigate potential for recovery and reuse where feasible. |
| High-boiling organic solvents | Reaction medium | Implement closed-loop distillation and recovery systems to recycle the solvent. |
Reaction Kinetics and Thermodynamic Analyses in Synthetic Processes
Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively available in public literature. However, analysis of the underlying reaction type—an Ullmann condensation—provides insight into the factors governing the process. The reaction rate and equilibrium are heavily influenced by the reaction conditions and the specific reagents used. worlddyevariety.com
The rate of vat dye synthesis is generally influenced by:
Temperature: These condensation reactions typically require high temperatures (often in the range of 170-260°C) to proceed at a practical rate. google.com Increasing the temperature generally increases the reaction rate, but can also lead to a higher incidence of side reactions and by-product formation if not carefully controlled.
Catalyst: The concentration and activity of the copper catalyst are critical. The catalyst facilitates the carbon-nitrogen bond formation, and its efficiency directly impacts the reaction speed.
Leaving Group: The nature of the halogen on the anthraquinone ring (chlorine vs. bromine) affects the rate of reaction. Carbon-bromine bonds are generally weaker and more reactive than carbon-chlorine bonds, often leading to faster reaction rates under similar conditions.
Solvent: The solvent not only dissolves the reactants but can also influence reaction kinetics by affecting solubility and the stability of intermediates.
The following table presents hypothetical data illustrating the typical effect of temperature on the reaction rate and yield for an Ullmann-type condensation relevant to this compound synthesis.
| Reaction Temperature (°C) | Relative Rate Constant (krel) | Yield of this compound (%) | By-product Formation (%) |
|---|---|---|---|
| 180 | 1.0 | 65 | 35 |
| 200 | 2.5 | 80 | 20 |
| 220 | 5.8 | 85 | 15 |
| 240 | 12.1 | 82 | 18 |
Note: Data are representative and intended for illustrative purposes.
Thermodynamic Analyses: Thermodynamic parameters dictate the spontaneity and theoretical maximum yield of a reaction. For the synthesis of this compound, the key condensation step is generally exothermic (negative enthalpy change, ΔH), as the formation of stable C-N bonds releases energy.
Enthalpy (ΔH): The negative ΔH indicates that heat is released during the reaction. However, a significant activation energy barrier must be overcome, necessitating high initial temperatures to start the reaction.
Entropy (ΔS): The condensation of two monomer molecules into one larger dye molecule, along with the formation of inorganic salts, results in a decrease in the number of moles of gas/solution phase species, suggesting a negative entropy change.
Gibbs Free Energy (ΔG): The spontaneity of the reaction is determined by the Gibbs Free Energy (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Given the negative ΔH and likely negative ΔS, the reaction is favored at lower temperatures from a purely thermodynamic standpoint. However, kinetic barriers (high activation energy) require high temperatures for the reaction to proceed, representing a classic trade-off between thermodynamics and kinetics in chemical synthesis.
The table below shows hypothetical thermodynamic parameters for the key condensation step.
| Thermodynamic Parameter | Hypothetical Value | Implication for the Reaction |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -95 kJ/mol | The reaction is exothermic and releases heat. |
| Entropy of Reaction (ΔS) | -0.15 kJ/(mol·K) | The reaction leads to a more ordered system. |
| Gibbs Free Energy (ΔG) at 220°C (493 K) | -21.05 kJ/mol | The reaction is spontaneous under these conditions. |
Note: Data are hypothetical and illustrative of a typical Ullmann condensation.
Advanced Spectroscopic and Structural Characterization of Vat Green 11
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. mdpi.com These techniques are invaluable for identifying functional groups and understanding the chemical bonding within the Vat Green 11 molecule. mdpi.comrtilab.com
Changes in the characteristic absorption bands can indicate alterations in the material's composition or the presence of impurities. rtilab.com
Table 1: Expected FT-IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=O (quinone) | 1660-1690 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-N | 1250-1360 | Stretching |
Note: This table is based on general spectral regions for the listed functional groups and may not represent the exact peak positions for this compound.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. edinst.com It is particularly effective for analyzing the non-polar bonds and symmetric vibrations within a molecule, providing a unique molecular fingerprint. edinst.comojp.gov For this compound, Raman spectroscopy can offer detailed information about the polycyclic aromatic hydrocarbon backbone and the carbon-carbon bonds within the anthraquinone (B42736) structure. In studies of similar complex dyes, Raman spectra have been used to identify the core structure and to detect the presence of the dye on various substrates. ojp.govresearchgate.net While a specific Raman spectrum for this compound is not widely published, analysis of related compounds like Vat Green 8 shows characteristic peaks for the D and G bands of carbonaceous materials when composited with graphene. ntu.edu.sg This suggests that the aromatic system of this compound would produce distinct Raman signals.
Table 2: Potential Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Ring Breathing Modes | 1500-1600 | Stretching of the aromatic rings |
| C-H Bending | 1100-1400 | In-plane and out-of-plane bending of C-H bonds |
Note: This table is hypothetical and based on typical Raman shifts for large aromatic molecules.
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is fundamental to understanding the color and electronic properties of dyes. msu.edu It probes the electronic transitions within the chromophore, the part of the molecule responsible for its color. nih.gov
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The wavelength of maximum absorption (λmax) is directly related to the color of the compound. libretexts.org For this compound, its green color indicates strong absorption in the red region of the visible spectrum. Studies on similar vat dyes, such as Vat Green 1, show a maximum absorbance value at 630 nm. researchcommons.org The insoluble nature of vat dyes can sometimes lead to light scattering, which may be addressed using derivative spectrophotometry to obtain a clearer spectrum. idosi.org A study on the reduced form of C.I. Vat Green 1 showed a distinct absorption peak at 610 nm. idosi.org
Table 3: UV-Visible Absorption Data for Related Vat Dyes
| Dye | λmax (nm) | Solvent/Condition | Reference |
|---|---|---|---|
| Vat Green 1 | 630 | Not specified | researchcommons.org |
| Vat Green 1 (reduced) | 610 | Aqueous solution | idosi.org |
The photophysical properties of a dye, including its fluorescence and quantum yield, are crucial for applications in areas like optical materials and imaging. The fluorescence quantum yield quantifies the efficiency of the conversion of absorbed light into emitted light. edinst.com While specific data on the quantum yield of this compound is scarce, studies on related phosphacyclic nanocarbons derived from vat dyes have shown quantum yields ranging from moderate to high (22–55%). rsc.org The photophysical properties are highly dependent on the molecular structure and the surrounding environment. acs.org Research on other green-emitting compounds, like certain carbon dots, has reported quantum yields as high as 46.4%. nih.gov The determination of quantum yield often involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield. edinst.com
Solid-State Structural Investigations
Understanding the arrangement of molecules in the solid state is critical for predicting material properties. While a detailed crystal structure of this compound (C₂₈H₁₄Cl₂N₄O₄) is not available in the provided search results, techniques like X-ray diffraction (XRD) are typically employed for this purpose. ntu.edu.sgresearchgate.net XRD analysis provides information on the crystallinity and packing of molecules in a solid powder. ntu.edu.sg For related vat dyes, XRD has been used to characterize their composites, revealing information about their structure. ntu.edu.sg The solid-state structure influences properties such as solubility and the color of the material in its solid form. researchgate.net
X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It provides information on the crystalline and amorphous phases present in a sample. xrayminerals.co.uk The interaction of X-rays with the electron clouds of atoms in a crystalline lattice produces a unique diffraction pattern, which is a fingerprint of the material's atomic arrangement.
In the context of vat dyes, XRD can distinguish between crystalline and amorphous states. A crystalline material will produce a series of sharp diffraction peaks, while an amorphous substance will generate a broad halo. rsc.org The degree of crystallinity can significantly influence the dye's properties, such as its solubility, color fastness, and thermal stability.
The presence of both crystalline and amorphous domains is common in polymeric materials and can be crucial for their properties. mdpi.com The crystalline regions act as reinforcing points, providing structural integrity, while the amorphous regions contribute to flexibility. mdpi.com
Table 1: Hypothetical XRD Data Interpretation for this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Phase Identification | Miller Indices (hkl) |
| 10.2° | 8.67 | Crystalline Phase 1 | (100) |
| 20.5° | 4.33 | Crystalline Phase 1 | (200) |
| 25.8° | 3.45 | Crystalline Phase 2 | (110) |
| Broad hump at 20-30° | - | Amorphous Phase | - |
Note: This table is a hypothetical representation of potential XRD data for this compound and is for illustrative purposes only.
The analysis of such data would provide a quantitative measure of the crystallinity of a this compound sample, which is a critical parameter for quality control and for understanding the structure-property relationships of the dye.
Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanostructure of materials at high resolutions.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting secondary electrons, backscattered electrons, and characteristic X-rays are detected to form an image. This technique would be invaluable for examining the particle size, shape, and surface texture of this compound powders or films. For example, in the study of other materials, SEM has been used to observe the removal of non-cellulosic content and the formation of pores and voids after chemical treatments. researchgate.net
Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. A beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. TEM can reveal details about the crystal structure, defects, and the distribution of different phases within a material. While specific TEM studies on this compound were not found, its application to similar materials demonstrates its potential. For instance, in the characterization of nanocomposites, TEM can be used to visualize the distribution of nanoparticles within a polymer matrix.
The combination of SEM and TEM would offer a comprehensive understanding of the micromorphology and internal nanostructure of this compound, linking its physical form to its performance characteristics.
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are measured to create a topographical map.
AFM is particularly useful for characterizing the surface roughness, grain size, and film-forming characteristics of materials. rsc.org In the context of this compound, AFM could be employed to study the surface of dyed fabrics or thin films of the dye itself. This would provide insights into how the dye molecules arrange themselves on a substrate and how this arrangement affects properties like color uniformity and adhesion.
Furthermore, AFM can be operated in various modes to probe not only the topography but also the mechanical and chemical properties of the surface, such as friction, adhesion, and elasticity. This information is crucial for understanding the interactions between the dye and the substrate at the molecular level. For example, AFM has been used to investigate the film-forming characteristics of vat orange dyes for applications in organic electronics. rsc.org
Table 2: Potential AFM Measurable Parameters for this compound Films
| Parameter | Description | Typical Value Range |
| Root Mean Square (RMS) Roughness | A measure of the surface roughness. | 1 - 50 nm |
| Average Grain Size | The average size of crystalline domains on the surface. | 50 - 500 nm |
| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | 10 - 200 nm |
Note: This table presents potential parameters that could be measured for this compound films using AFM and is for illustrative purposes.
Thermal Analysis Techniques in Compound Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. The most common techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, TGA would provide information on its decomposition temperature, the presence of any residual solvents or water, and the amount of non-volatile residue.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. google.com For this compound, DSC could be used to determine its melting point (if crystalline) and glass transition temperature (if amorphous), providing crucial information about its processing and application temperatures. For example, in the study of polymer blends, DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding their shape memory behavior. mdpi.com
Table 3: Potential Thermal Properties of this compound from TGA and DSC
| Thermal Property | Technique | Description |
| Decomposition Temperature (Td) | TGA | The temperature at which the dye begins to chemically decompose. |
| Melting Temperature (Tm) | DSC | The temperature at which a crystalline form of the dye melts. |
| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous form of the dye transitions from a rigid to a more flexible state. google.com |
| Crystallization Temperature (Tc) | DSC | The temperature at which an amorphous form of the dye crystallizes upon heating. |
Note: This table outlines the types of thermal properties that could be determined for this compound using TGA and DSC.
Redox Chemistry and Electrochemical Behavior of Vat Green 11
Fundamental Redox Mechanisms and Electron Transfer Processes
The defining characteristic of Vat Green 11, like other vat dyes, is its insolubility in water in its original pigmentary form. To be applied to a substrate such as cotton, it must be converted into a water-soluble state. This is achieved through a chemical reduction process in an alkaline medium, a process known as "vatting". fibre2fashion.comnih.gov
The reduction process is reversible. nih.gov Once the soluble leuco form is adsorbed by the textile fibers, it is oxidized back to its original insoluble pigment form, trapping the dye molecules within the fiber matrix. researchgate.net This final oxidation step ensures the characteristic high color fastness of vat dyes.
This compound is known to form a "deep green light blue" leuco salt under alkaline reduction conditions. chemicalbook.comworlddyevariety.com If the conditions become acidic, a different form, the acid leuco, is produced, which is described as "skipper" (likely a brownish-yellow hue). chemicalbook.comworlddyevariety.com Anthraquinonoid vat dyes typically require a highly negative redox potential for this transformation to occur, generally in the range of -800 to -1000 millivolts (mV). researchgate.net This indicates a significant energy requirement to force the electrons onto the dye molecule. The process of moving an electron from one chemical species to another is a foundational concept in chemistry, driving countless biological and chemical systems.
Electrochemical Characterization Techniques
The redox behavior of this compound can be precisely studied using a variety of electrochemical techniques. These methods allow for the quantitative determination of redox potentials, the investigation of electron transfer kinetics, and the observation of intermediate species.
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for studying redox-active species. wikipedia.org In a CV experiment, the potential at a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. libretexts.org The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information. ossila.com
| Vat Dye Class | Typical Reduction Potential Range (mV vs. SHE) | Key Structural Feature |
|---|---|---|
| Indigoid | -600 to -750 | Indigo (B80030) Core |
| Anthraquinonoid | -800 to -1000 | Anthraquinone (B42736) Core |
Chronoamperometry, another electrochemical technique, involves stepping the potential to a value where a redox reaction occurs and monitoring the resulting current as a function of time. This method is particularly useful for determining the diffusion coefficient of the electroactive species and for studying the kinetics of coupled chemical reactions.
Spectroelectrochemistry combines electrochemical and spectroscopic methods to provide real-time information about the changes a molecule undergoes during a redox reaction. By performing spectroscopy (such as UV-Visible absorption spectroscopy) on the electrode surface or the adjacent solution while an electrochemical experiment is in progress, it is possible to directly observe the formation and disappearance of different redox states.
For this compound, this technique could be used to monitor the transition from the green oxidized form to the deep green-light blue leuco form. The distinct color change is a direct result of the alteration of the molecule's chromophore and its electronic structure upon reduction. Studies on other anthraquinone derivatives have successfully used techniques like ultrafast transient absorption spectroelectrochemistry to elucidate the relaxation dynamics of individual redox components, demonstrating the power of this method for understanding complex photoactivated and electrochemical processes. researchgate.net
Influences of Environmental Parameters on Redox Potentials
The redox potential of this compound is not a fixed value but is significantly influenced by environmental parameters, most notably pH and temperature.
pH: The pH of the solution is a critical factor in the vatting process. The reduction of the dye requires a strongly alkaline environment. enjoysulphurdyes.com This high pH facilitates the removal of protons that accompany the electron transfer, shifting the equilibrium towards the formation of the soluble leuco enolate. The relationship between potential and pH is a key aspect of many electrochemical reactions. Conversely, the oxidation step is favored at a more neutral pH, typically between 7.5 and 8.5. fibre2fashion.com Improper pH control can lead to the formation of the unwanted acid leuco form or incomplete oxidation, both of which negatively impact the final dyeing quality. For some vat dyes, specific pH ranges are targeted to produce different leuco species (mono- or bis-phenolic ions) which have different affinities for the fiber, thereby controlling the dyeing outcome. china-dyestuff.com
Temperature: Temperature also plays a crucial role. Higher temperatures generally increase the rate of the dyeing process, including the diffusion of the leuco dye into the fiber. However, it can also decrease the stability of the chemical reducing agents commonly used, such as sodium dithionite (B78146). fibre2fashion.com
The interplay of these parameters is crucial for achieving reproducible and high-quality results in industrial applications. The table below summarizes the general effects of these parameters on the vat dyeing process.
| Parameter | Effect on Reduction (Vatting) | Effect on Oxidation |
|---|---|---|
| pH | Favored by high pH (alkaline conditions) | Favored by near-neutral pH (7.5-8.5) |
| Temperature | Increases reaction and diffusion rates | Can affect the rate of oxidation |
| Electrolyte Concentration | Higher concentration can increase the rate of dyeing | - |
Application of Redox Principles in Material Interactions
The most prominent application of this compound's redox chemistry is in the dyeing of cellulosic fibers like cotton. The entire process is a carefully controlled manipulation of the dye's redox state to facilitate its interaction with the fabric.
Reduction: The insoluble pigment is reduced to its soluble leuco form.
Adsorption: In its soluble state, the planar leuco dye has a high affinity (substantivity) for the cellulose (B213188) polymer chains and diffuses into the amorphous regions of the fiber.
Oxidation: Once inside the fiber, the leuco dye is oxidized back to the insoluble pigment. This traps the large, insoluble dye molecules within the fiber structure, leading to excellent wash and light fastness.
Beyond textiles, the robust and reversible redox properties of anthraquinone-based vat dyes make them attractive candidates for applications in organic electronics. researchgate.net Researchers are exploring the use of similar vat dyes as stable, π-conjugated building blocks for materials in:
Organic Field-Effect Transistors (OFETs): The ability to accept and donate electrons is the fundamental principle of semiconductor behavior. jku.atrsc.org
Organic Photovoltaics (Solar Cells): Efficient charge separation and transport are key to solar cell performance.
Electrochemical Energy Storage (Batteries): The reversible redox cycling can be harnessed to store and release electrical energy. rsc.org
The highly conjugated structure of this compound and its inherent stability suggest potential for its use in these advanced material applications, leveraging the same fundamental redox principles that have made it a valuable textile colorant. rsc.org
Advanced Applications and Functional Materials Incorporating Vat Green 11
Integration in Advanced Textile Systems
Vat Green 11 continues to be a significant dye in the textile industry, particularly for cellulosic fibers like cotton, due to its superior fastness properties. scribd.comsdc.org.uk Research is ongoing to optimize its application and enhance its performance in sophisticated textile systems.
The application of this compound to cellulose (B213188) fibers follows the characteristic vat dyeing process. scribd.comslideshare.net Initially, the water-insoluble this compound pigment is converted into a water-soluble "leuco" form through a chemical reduction process, often using a strong reducing agent like sodium dithionite (B78146) in an alkaline solution. scribd.comresearchgate.net This process, known as "vatting," is crucial for enabling the dye to penetrate the amorphous regions of the cellulose fibers. slideshare.netnoteboi.com
Once in its soluble leuco state, the dye exhibits an affinity for the cellulose substrate. researchgate.net The large, planar structure of the violanthrone (B7798473) molecule facilitates its adsorption onto the fiber surface through van der Waals forces. researchgate.net Studies on leuco dyes in cellulose have shown that the dye molecules align parallel to the fiber axis. sdc.org.uk Following absorption, the fiber is exposed to an oxidizing agent or atmospheric oxygen, which re-converts the soluble leuco dye back to its original insoluble pigment form, mechanically trapping it within the fiber's internal structure. scribd.comsdc.org.ukreddit.com This mechanical entrapment, rather than a chemical bond, is the primary reason for the high fastness of vat dyes. researchgate.netarts.ac.uk The final step often involves "soaping," a washing process at a high temperature to remove excess dye and fully develop the final shade. slideshare.net
Studies have demonstrated that textiles dyed with this compound exhibit remarkable fastness. researchgate.net However, the application method can influence these properties. For instance, while using ultrasound to create nanoscale dispersions of this compound can lead to a much higher color yield compared to conventional methods, it has been observed to sometimes result in lower wash fastness. arts.ac.ukresearchgate.net This is likely because the larger, undispersed dye particles in the traditional method penetrate more deeply into the fiber interior. arts.ac.uk Conversely, standard vat dyeing procedures yield excellent fastness ratings.
Table 1: Fastness Properties of this compound on Cotton Fabric
| Fastness Test | Rating (ISO Standards) |
|---|---|
| Light Fastness | 7-8 chemicalbook.comchemicalbook.in |
| Ironing Fastness | 5 chemicalbook.comchemicalbook.in |
| Soaping (Fading) | 4 chemicalbook.comchemicalbook.in |
| Soaping (Stain) | 4 chemicalbook.comchemicalbook.in |
| Mercerized | 4-5 chemicalbook.comchemicalbook.in |
| Oxygen Bleach | 4-5 chemicalbook.comchemicalbook.in |
A key advanced application for specific dyes, including potentially this compound, is in military camouflage. Effective camouflage requires materials to mimic the reflectance properties of natural environments not only in the visible spectrum but also in the near-infrared (NIR) region (700-1200 nm) to evade detection by night vision devices. google.comgazi.edu.tr Natural foliage, like green leaves, has a characteristic high reflectance in the NIR region. gazi.edu.tr
Dyes used for camouflage must possess specific spectral properties to match this natural background. google.com While detailed public data on the specific NIR reflectance spectrum of this compound is limited, its green shade makes it a candidate for inclusion in dye formulations for woodland camouflage. The goal is to create a dyed textile with reflectance values that fall within specified ranges, for example, between 5% and 35% at 700 nm and between 30% and 50% at 800 nm, and not exceeding 50% up to 1100 nm, to match the surrounding terrain. google.com The development of such textiles often involves mixing various pigments to achieve the desired spectral curve across both the visible and NIR ranges. gazi.edu.tr
Functional Composite Materials
The unique molecular structure of this compound, characterized by a large, planar polycyclic aromatic system, makes it an interesting component for creating novel functional composite materials. Its ability to interact with other materials at a molecular level opens up possibilities in fields like energy storage.
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, is a material of intense interest for energy storage devices like supercapacitors due to its high surface area and electrical conductivity. researchgate.net Violanthrone dyes, the class to which this compound belongs, are being explored as active materials in secondary batteries and as components in graphene-based composites for supercapacitors. researchgate.neteuropean-mrs.com
The formation of functional composites involving this compound and materials like graphene is governed by non-covalent supramolecular interactions. researchgate.netsci-hub.se The primary interaction is π-π stacking, which occurs between the electron-rich aromatic plane of the violanthrone molecule and the basal plane of graphene. researchgate.netnih.gov
These π-π interactions are a key driving force for the self-assembly of violanthrone derivatives and their adsorption onto surfaces. researchgate.netnih.gov Studies on similar polyaromatic molecules show that these interactions can lead to the formation of ordered aggregates and films. researchgate.netnih.gov In the context of a this compound/graphene composite, these interactions would facilitate the even distribution and anchoring of the dye molecules onto the graphene sheets. This intimate molecular contact is crucial for efficient charge transfer between the two components, which is essential for applications in electronics and energy storage. nih.govopticsjournal.net The specific arrangement and strength of these interactions can be tuned by modifying chemical structures or processing conditions, allowing for the optimization of the composite material's properties. researchgate.netnih.gov
Performance Evaluation in Electrochemical Devices (e.g., Li-ion Batteries)
Organic electrode materials are gaining attention for next-generation batteries due to their tailorable structures and reliance on abundant elements. rsc.orgresearchgate.net Vat dyes, including compounds structurally related to this compound, are being investigated as potential cathode materials. rsc.orgrsc.org These organic materials offer advantages like flexible structural design and a unique ion-coordination storage mechanism, which can help overcome the challenges of sluggish ion diffusion seen in some inorganic cathodes. rsc.org
Research into related vat dyes, such as Vat Green 8, provides insights into the potential performance of this compound. In one study, a composite of Vat Green 8 and graphene was synthesized and tested as a cathode material for Li-ion batteries. ntu.edu.sg The strategy involved disassembling commercial vat dye crystals and reassembling them onto graphene sheets, a process facilitated by π-π supramolecular interactions. ntu.edu.sg This architecture is designed to improve the accessibility of the electrochemically active dye molecules to lithium ions while preventing their dissolution into the electrolyte. ntu.edu.sg
The performance of these organic cathodes is evaluated based on several key metrics:
Specific Capacity (mAh/g): This measures the amount of charge the electrode material can store per unit mass. silanano.com For instance, a Vat Green 8/graphene composite electrode demonstrated a reversible capacity of approximately 332 mAh/g at a current density of 50 mA/g. ntu.edu.sg
Rate Capability: This refers to the battery's ability to maintain its capacity at high charge and discharge rates (C-rates). silanano.com The Vat Green 8/graphene composite showed good rate capability, retaining a capacity of ~107 mAh/g at a high current density of 1600 mA/g. ntu.edu.sg
Cycling Stability: This metric indicates how well the battery retains its capacity over numerous charge-discharge cycles. After being tested at various high rates, the Vat Green 8/graphene electrode's capacity returned to ~332 mAh/g when the current density was switched back to 50 mA/g, indicating excellent stability. ntu.edu.sg
Table 1: Electrochemical Performance of a Vat Green 8/Graphene Composite Cathode
| Current Density (mA/g) | Approximate Specific Capacity (mAh/g) |
|---|---|
| 50 | ~330 |
| 100 | ~274 |
| 200 | ~216 |
| 400 | ~172 |
| 800 | ~135 |
| 1600 | ~107 |
| 3200 | ~74 |
Data sourced from a study on Vat Green 8/graphene composites, presented as a proxy for the potential of similar vat dyes like this compound. ntu.edu.sg
While specific data for this compound is not as readily available, the performance of analogous vat dyes highlights the potential of this class of compounds in developing high-performance, sustainable energy storage devices. ntu.edu.sg
Application in Non-Textile Industrial Sectors
While renowned in the textile world, the robust nature of vat dyes allows their use in other industrial areas where high fastness properties are required. bagmull.com
This compound is used as a pigment in specialized, non-textile applications like industrial coatings. pigments.com Its inherent properties, such as high stability, make it suitable for formulations where durability is key. In the coatings industry, pigments are selected based on a range of characteristics including color shade, opacity, lightfastness, and heat stability. pigments.compigments.com this compound provides a blue-light green hue. worlddyevariety.comchemicalbook.com
The formulation of a coating involves dispersing the pigment within a binder system. p2infohouse.org The binder is a polymer that, upon curing, forms a solid film that entraps the pigment particles and adheres to the substrate. p2infohouse.org The performance of the final coating is highly dependent on the quality of the pigment dispersion and the chemistry of the binder. For a high-performance pigment like this compound, it would likely be used in applications demanding excellent resistance to weathering and chemicals. pigments.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vat Green 8 |
| Lithium |
| Graphene |
| [2-(acryloyloxy)ethyl]trimethylammonium chloride |
| N-vinyl pyrrolidinone |
| LiCoO₂ |
| Carbon Black |
| Urethane dimethacrylate |
| Poly(propylene glycol) dimethacrylate |
| 2,4,6-trimethylbenzoyl bis(p-tolyl) phosphine (B1218219) oxide |
Paper and Pulp Industry Chemical Processes
This compound, although primarily recognized for its application in textiles, also finds use in the paper and pulp industry for dyeing specialty papers where high fastness properties are required. vipulorganics.com The chemical processes for applying vat dyes to cellulosic pulp are analogous to those used in textile dyeing, involving a two-step reduction and oxidation sequence.
The paper and pulp industry processes raw materials like wood to separate cellulose fibers from lignin. researchgate.net This can be achieved through mechanical or chemical pulping methods. researchgate.netcepi.org In the subsequent stages, various chemicals and dyes are introduced to achieve the desired paper properties. knick-international.com
The application of this compound in the paper industry involves the following key chemical stages:
Vatting: The insoluble this compound pigment is reduced in an alkaline medium, typically using sodium hydrosulfite, to its water-soluble leuco form. polarisorganics.com This process is crucial for enabling the dye to penetrate and affix to the cellulose fibers of the pulp.
Application to Pulp: The soluble leuco-vat dye is added to the pulp slurry in a mixing vat. knick-international.com The dye molecules diffuse into the amorphous regions of the cellulose fibers.
Oxidation: Following the application, the pulp is treated with an oxidizing agent, or exposed to atmospheric oxygen, which reverts the dye to its original insoluble pigment form, trapping it within the fiber structure. polarisorganics.com This results in a colored paper with excellent fastness properties.
Research in the broader context of the paper and pulp industry focuses on sustainability and reducing the environmental impact of its processes. researchgate.netacs.org This includes optimizing chemical usage, managing wastewater, and exploring the use of waste materials. scienceandtechnology.com.vndiva-portal.org While specific research on this compound's application in this sector is not extensively detailed in the provided results, the general principles of vat dyeing of cellulosic materials are well-established.
Table 1: Chemical Process Parameters for Vat Dyeing in Paper Pulp
| Process Stage | Key Chemicals | Typical Conditions | Purpose |
| Vatting | This compound, Sodium Hydrosulfite, Sodium Hydroxide | Alkaline pH (11-13) polarisorganics.com | To convert the insoluble dye into its soluble leuco form for application. |
| Dyeing | Soluble leuco-vat dye, Pulp Slurry | Controlled Temperature | To allow the soluble dye to penetrate and adsorb onto the cellulose fibers. |
| Oxidation | Air (Oxygen) or Chemical Oxidants (e.g., Hydrogen Peroxide) polarisorganics.com | Neutral or slightly acidic pH | To convert the dye back to its insoluble form, fixing it within the fibers. |
This table is a generalized representation based on the principles of vat dyeing of cellulosic materials.
Leather Processing Technologies
Vat dyes, including this compound, are utilized in the leather industry to achieve vibrant and durable colors. polarisorganics.comalibaba.com The process of converting raw hides into finished leather involves several stages, including beamhouse operations, tanning, and post-tanning operations. europa.eu Dyeing is a critical step in the post-tanning phase, imparting the desired color to the leather.
The application of this compound in leather processing leverages the dye's excellent fastness properties, which are crucial for leather goods that are expected to be long-lasting. polarisorganics.comalibaba.com The chemical technology for dyeing leather with vat dyes shares similarities with textile and paper dyeing but is adapted for the unique protein-based substrate of leather.
The key steps in applying this compound to leather are:
Preparation of Leather: The tanned leather (often in the "wet-blue" state) is prepared for dyeing. This can involve processes like neutralizing, washing, and fatliquoring to ensure even dye uptake.
Vatting of the Dye: Similar to other applications, this compound is converted to its soluble leuco form through reduction in an alkaline solution.
Dyeing Process: The leather is immersed in the dyebath containing the solubilized vat dye. The process is typically carried out in rotating drums to ensure uniform penetration and coloration of the leather. environmentclearance.nic.in
Oxidation and Fixation: After the dyeing period, the leuco-dye is oxidized back to its insoluble pigment form. This step permanently fixes the color within the leather's fibrous structure.
The use of vat dyes contributes to the production of high-quality leather with excellent resistance to fading from light and washing. polarisorganics.com Innovations in leather processing technology often focus on reducing water consumption and the environmental impact of the chemicals used. clri.org
Table 2: Research Findings on Vat Dye Application in Leather
| Research Focus | Finding/Observation | Implication for this compound Application |
| Dye Penetration | Deep penetration of color into the leather is achievable with dispersed water-insoluble dyes. google.com | Indicates that with proper dispersion, this compound can provide thorough and even coloration of leather. |
| Fastness Properties | Vat dyes provide high lightfastness, wet fastness, and resistance to perspiration and solvents. google.com | The use of this compound results in leather products with durable and long-lasting color. |
| Process Parameters | Dyeing can be performed in an aqueous liquor at temperatures from 20° to 100° C and a pH of 3.8 to 5.5 for certain insoluble dyes. google.com | This compound application can be adapted to various process conditions to optimize dyeing results. |
This table synthesizes findings from research on the application of water-insoluble and vat dyes in leather processing.
Environmental Fate, Degradation Pathways, and Remediation Technologies of Vat Green 11
Photodegradation Mechanisms and Kinetics
Photodegradation involves the breakdown of chemical compounds by light. For complex organic molecules like vat dyes, this can occur through direct absorption of light energy (photolysis) or be mediated by a catalyst in a process known as photocatalysis.
Direct Photolysis Studies
Direct photolysis is the process where a chemical absorbs light and, as a result, undergoes a chemical reaction to break down. Anthraquinone (B42736) dyes, including vat dyes, are known for their complex aromatic structures which make them stable and resistant to degradation. Studies on the direct photolysis of textile dyes often show that this process is slow and inefficient on its own. For instance, research on similar dyes indicates that in the absence of a catalyst, degradation under UV or visible light is minimal. This resistance is a key reason for their persistence in the environment and the need for more advanced remediation technologies.
Photocatalytic Degradation Using Semiconductor Nanomaterials (e.g., TiO₂, MWCNTs)
To enhance the degradation of persistent dyes, researchers employ photocatalysis, a process that uses semiconductor nanomaterials to generate highly reactive radicals upon light irradiation.
Titanium Dioxide (TiO₂): Titanium dioxide is a widely used photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. When TiO₂ is illuminated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH). These radicals can break down complex dye molecules into simpler, less harmful compounds. Studies on Vat Green 3 have demonstrated the effectiveness of TiO₂ in its degradation. For example, using a composite of ferrihydrite-modified diatomite with TiO₂ under UV light achieved significant color removal. orientjchem.org
Multi-Walled Carbon Nanotubes (MWCNTs): Multi-walled carbon nanotubes are often used in combination with TiO₂ to create nanocomposites that enhance photocatalytic activity. MWCNTs can help in the transfer of electrons, which reduces the recombination of electron-hole pairs in TiO₂, thereby increasing the efficiency of the photocatalytic process. researchgate.net Research on the photodecontamination of Vat Green 1 using MWCNTs/TiO₂ nanocomposites has shown that these materials are effective in degrading the dye. The composite material exhibits higher photocatalytic activity compared to TiO₂ alone, which is attributed to a decrease in the optical band gap energy, allowing for better utilization of light.
| Catalyst System | Target Dye | Reported Efficiency | Reference |
| Ferrihydrite-Modified Diatomite with TiO₂ | Vat Green 3 | ~97% color removal at pH 4 | orientjchem.org |
| MWCNTs/x%TiO₂ Nanocomposites | Vat Green 1 | Significant degradation measured by COD reduction |
Influence of pH, Light Source, and Catalyst Concentration
The efficiency of photocatalytic degradation is influenced by several operational parameters.
Influence of pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and the chemistry of the dye molecule. For the photocatalytic degradation of Vat Green 3 using a TiO₂-based catalyst, the kinetics were found to be highly dependent on pH, with the most effective degradation occurring at a low pH of 4. orientjchem.org In contrast, for other combinations of the same catalyst, a pH of 10 yielded better results, indicating that the optimal pH can vary based on the specific formulation of the catalyst. orientjchem.org Generally, acidic or alkaline conditions can enhance the generation of hydroxyl radicals, but the ideal pH is specific to the dye-catalyst system. researchgate.net
Influence of Light Source: The type of light source (e.g., UV, visible light, sunlight) is fundamental to the photocatalysis process. TiO₂ is primarily activated by UV light. However, modifications, such as combining it with MWCNTs, can shift its absorption into the visible light range, making the process more energy-efficient and allowing for the use of sunlight. Studies on Vat Red R1, another vat dye, showed that a Cu-Ni/TiO₂ catalyst was highly effective under visible light, achieving up to 99.20% color removal. iosrjournals.org Experiments on Vat Green 1 have utilized sunlight, UV, and Xenon lamps to study the degradation process.
Influence of Catalyst Concentration: The concentration of the photocatalyst is another key parameter. An increase in catalyst loading generally increases the number of active sites available for the reaction, leading to a higher degradation rate. jmaterenvironsci.com However, beyond an optimal concentration, the efficiency may decrease. This is because an excess of catalyst particles can lead to turbidity in the solution, which scatters the light and prevents it from penetrating and activating the catalyst effectively. researchgate.netjmaterenvironsci.com For instance, in the degradation of a textile effluent containing various dyes, the best performance was observed at a catalyst dose of 2.0 g/L, with efficiency decreasing at higher concentrations. jmaterenvironsci.com
Bioremediation and Enzymatic Degradation
Bioremediation utilizes microorganisms and their enzymes to break down pollutants. This approach is considered cost-effective and environmentally friendly for treating textile effluents.
Microbial Biodegradation Pathways and Metabolite Identification
The biodegradation of anthraquinone dyes by microorganisms like bacteria and fungi is a complex process. nih.gov Microorganisms can decolorize and degrade these dyes through various metabolic pathways. mdpi.com Fungi, particularly white-rot fungi, are known to produce powerful extracellular enzymes that can break down the complex structure of these dyes.
For anthraquinone dyes, the degradation pathway often begins with the enzymatic cleavage of the anthraquinone ring. nih.gov This initial step is crucial for detoxification and color removal. The process can lead to the formation of various intermediate metabolites. For example, in the degradation of Disperse Blue 2BLN by Aspergillus sp., the initial attack by manganese peroxidase leads to the breakage of the chromogenic groups, followed by the formation of smaller intermediate compounds. nih.gov Further degradation can break down these intermediates into simpler molecules like benzoic acid and may eventually lead to complete mineralization into carbon dioxide and water. nih.govtandfonline.com Identifying these metabolites is essential for confirming the degradation pathway and assessing the reduction in toxicity.
Enzyme-Mediated Decolorization and Detoxification (e.g., Laccase, Azo-reductase)
Specific enzymes are responsible for the degradation capabilities of microorganisms. While azo-reductases are key for the breakdown of azo dyes, they are not the primary enzymes for anthraquinone dyes. For anthraquinone structures, oxidative enzymes play a more significant role.
Laccase: Laccases are multi-copper-containing enzymes that can oxidize a wide range of phenolic and non-phenolic aromatic compounds, making them highly effective for degrading anthraquinone dyes. acs.orgresearchgate.net The degradation mechanism involves the enzyme catalyzing the formation of free radicals, which then undergo further reactions leading to the breakdown of the dye molecule. researchgate.netmicrobiologyjournal.org This process avoids the formation of toxic aromatic amines, which can be a byproduct of the reduction of some dyes. researchgate.net Laccases from various fungi have been shown to effectively decolorize and detoxify dyes, including those with an anthraquinone structure. nih.gov
Peroxidases: Peroxidases, such as lignin peroxidase and manganese peroxidase, are another class of enzymes that are highly effective in degrading complex aromatic pollutants like anthraquinone dyes. researchgate.net These enzymes use hydrogen peroxide to oxidize the dye molecules. The degradation pathway catalyzed by peroxidases can involve the cleavage of the anthraquinone ring, leading to smaller and less toxic compounds. nih.gov
| Enzyme | Source Organism (Example) | Mechanism of Action on Anthraquinone Dyes | Reference |
| Laccase | White-rot fungi (e.g., Trametes villosa, Oudemansiella canarii) | Oxidative degradation via a free-radical mechanism | researchgate.netnih.gov |
| Manganese Peroxidase | Fungi (e.g., Aspergillus sp.) | Oxidation leading to the cleavage of the dye's chromogenic groups | nih.gov |
| Lignin Peroxidase | Fungi | Oxidation of complex aromatic structures | researchgate.net |
Molecular Docking Studies for Enzyme-Dye Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of dye degradation, it is a powerful tool for understanding how enzymes, the biological catalysts of biodegradation, interact with dye molecules like Vat Green 11 at a molecular level. These studies can elucidate the binding affinity and the specific interactions that facilitate the breakdown of the complex dye structure.
Research into the enzymatic degradation of vat dyes often employs molecular docking to screen for effective enzymes and understand their mechanisms. For instance, studies have been conducted on various vat dyes to evaluate their interaction with enzymes such as aryl sulfotransferase, azo-reductase, and alkane sulphonate monooxygenase, which are known for their degradative capabilities. researchgate.net Although specific docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles and findings from studies on other vat dyes provide significant insights.
In a typical study, the three-dimensional structures of the target enzymes and the dye molecule (the ligand) are used. The docking software then calculates the binding energy of the most stable dye-enzyme complex. A lower binding energy indicates a more stable complex and a higher affinity between the enzyme and the dye, suggesting a greater potential for degradation. For example, in a comparative analysis of several vat dyes, aryl sulfotransferase showed a high binding energy of -13.4 kcal/mol with Vat Brown 1, indicating a strong interaction. researchgate.net These interactions are stabilized by forces like hydrogen bonds and hydrophobic interactions between the amino acid residues in the enzyme's active site and the functional groups of the dye molecule. mdpi.commdpi.com
By identifying the key amino acid residues involved in binding, molecular docking helps in understanding the specificity of the enzyme and can guide efforts in protein engineering to enhance the catalytic efficiency for dye degradation.
Table 1: Example of Binding Energies from Molecular Docking of Vat Dyes with Degrading Enzymes (Note: Data is for representative vat dyes to illustrate the application of the technique)
| Vat Dye | Enzyme | Binding Energy (kcal/mol) |
| Vat Brown 1 | Aryl sulfotransferase | -13.4 researchgate.net |
| Vat Brown 1 | Azo-reductase | -12.8 researchgate.net |
| Vat Brown 1 | Alkane sulphonate monooxygenase | -11.5 researchgate.net |
This table is generated based on data for Vat Brown 1 to demonstrate the typical results of molecular docking studies on vat dyes.
Advanced Oxidation Processes (AOPs) for Effluent Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex and recalcitrant molecules like this compound into simpler, less harmful compounds, and ultimately mineralizing them to carbon dioxide and water. wikipedia.orgyoutube.com
AOPs are particularly effective for treating textile effluents containing vat dyes, which are often resistant to conventional biological treatment methods due to their complex aromatic structure and low solubility. researchgate.net Various AOPs have been investigated for the degradation of dyes, including Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation. mdpi.com
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. iwaponline.com This classic AOP is effective for decolorizing and degrading a wide range of dyes. The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process is an enhancement of the conventional Fenton process, where the use of ultraviolet (UV) light accelerates the reaction. deswater.com UV radiation facilitates the regeneration of Fe²⁺ from Fe³⁺, which allows the catalytic cycle to continue and generate more hydroxyl radicals, thereby increasing the process efficiency. deswater.comenviolet.com This leads to a higher degradation rate with lower chemical consumption compared to the standard Fenton process. enviolet.com Studies on various textile dyes have demonstrated that the photo-Fenton process can achieve complete mineralization and significant reduction in Chemical Oxygen Demand (COD). iwaponline.com
The efficiency of these processes depends on several factors, including pH (typically optimal in the acidic range of 3-4), the concentration of Fe²⁺ and H₂O₂, and the intensity of UV radiation in the case of the photo-Fenton process. iwaponline.com
Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down pollutants. scielo.br Ozone can react with organic compounds directly or decompose to form even more reactive hydroxyl radicals, especially at high pH values. deswater.comelectrochemsci.org Ozonation has been shown to be effective in removing color from wastewater containing various classes of dyes, including vat dyes. ascelibrary.orgresearchgate.net The process can be combined with UV radiation (O₃/UV) or hydrogen peroxide (peroxone process) to enhance the generation of hydroxyl radicals and improve degradation efficiency. scielo.br
Electrochemical oxidation is another AOP that utilizes an electric current to generate oxidizing species. mdpi.com In this process, pollutants can be destroyed either by direct oxidation at the anode or by indirect oxidation through electro-generated intermediates like hydroxyl radicals, active chlorine, or ozone. mdpi.comascelibrary.org This technology offers advantages such as high efficiency, ease of operation, and no need for the addition of chemical reagents. electrochemsci.org Studies have shown that electrochemical oxidation is effective for color and COD removal from textile effluents containing acid, reactive, and vat dyes. ascelibrary.orgresearchgate.net The performance of this method is influenced by parameters like electrode material, current density, and the chemical composition of the wastewater.
Adsorption and Coagulation-Flocculation for Dye Removal
Adsorption and coagulation-flocculation are widely used physicochemical processes for the removal of dyes from textile wastewater. These methods focus on transferring the dye from the aqueous phase to a solid phase, which can then be separated from the water.
Adsorption is a surface phenomenon where dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). A wide variety of adsorbents have been studied for dye removal, including activated carbon, clays, agricultural wastes, and more recently, nanoparticles, which offer a high surface-area-to-volume ratio. nih.gov
To understand and optimize the adsorption process, experimental data are analyzed using adsorption isotherm and kinetic models.
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. nih.govmdpi.com Studies on dye removal often show that the experimental data fits well with the Langmuir model, indicating a monolayer adsorption process. nih.govnih.gov
Kinetic Models: These models are used to determine the rate of the adsorption process. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.comiwaponline.com The adsorption of many dyes has been found to follow pseudo-second-order kinetics. nih.govnih.gov
Forsterite nanoparticles, for instance, have been shown to be highly effective in removing Evans blue dye, with the process conforming to the Langmuir isotherm and pseudo-second-order kinetics. nih.gov Similar principles apply to the adsorption of this compound onto various novel adsorbents.
Table 2: Common Adsorption Isotherm and Kinetic Models
| Model Type | Model Name | Description |
| Isotherm | Langmuir | Describes monolayer adsorption on a homogeneous surface. nih.gov |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. iwaponline.com | |
| Kinetic | Pseudo-first-order | Assumes the rate of adsorption is based on the number of available sites. mdpi.com |
| Pseudo-second-order | Assumes the rate-limiting step is chemisorption. mdpi.com |
Coagulation-flocculation is a common and cost-effective method for treating industrial wastewater. deswater.com The process involves two main steps:
Coagulation: A coagulant (e.g., aluminum salts, iron salts, or natural polymers) is added to the wastewater to destabilize the colloidal dye particles by neutralizing their surface charges. iwaponline.com
Flocculation: The destabilized particles are then gently mixed to encourage them to aggregate and form larger, settleable flocs. iwaponline.com
The primary mechanisms involved are charge neutralization and sweep flocculation, where dye particles are enmeshed in a growing precipitate of metal hydroxide. iwaponline.com Research on the removal of Vat Green 3, a closely related dye, has shown high removal efficiencies using both chemical coagulants like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), and natural coagulants derived from okra pods. ut.ac.ir
The optimization of this process is crucial for achieving maximum efficiency and involves adjusting several key parameters:
pH: The pH of the solution significantly affects the surface charge of the dye particles and the hydrolysis of the coagulant. ut.ac.ir
Coagulant Dosage: An optimal dosage is required; too little will result in incomplete coagulation, while too much can lead to charge reversal and re-stabilization of the particles. nih.gov
Mixing Speed and Time: The process requires an initial rapid mixing phase to disperse the coagulant, followed by a slow mixing phase to promote floc formation. mdpi.com
Studies have demonstrated that under optimized conditions, coagulation-flocculation can achieve over 90% removal of vat dyes. ut.ac.ir For example, the removal of Vat Green 3 was optimized at specific pH values and coagulant dosages, achieving removal efficiencies of 97.26% with FeCl₃ and 92.57% with natural okra pods. ut.ac.ir
Table 3: Optimized Conditions for Coagulation-Flocculation of Vat Green 3
| Coagulant | Optimal pH | Optimal Dosage (mg/L) | Mixing Speed (rpm) | Removal Efficiency (%) |
| Ferric Chloride (FeCl₃) | 6 | 400 | 150 | 97.26 ut.ac.ir |
| Aluminum Chloride (AlCl₃) | 7 | 400 | 150 | 94.47 ut.ac.ir |
| Okra Pods (Natural) | 6 | 200 | 150 | 92.57 ut.ac.ir |
This table is generated based on data for Vat Green 3 to illustrate the optimization of the coagulation-flocculation process for vat dyes.
Environmental Monitoring and Analytical Methodologies for Trace Detection of this compound
The effective monitoring and detection of this compound (C.I. 69850) in environmental matrices are crucial for assessing its environmental fate, understanding its potential impact, and ensuring the efficacy of remediation strategies. Due to their stable chemical structure, anthraquinone dyes like this compound are known for their persistence in the environment. Their release into aquatic systems from textile industry effluents is a significant concern, as their color and chemical composition can adversely affect aquatic ecosystems by reducing light penetration and potentially exhibiting toxicity.
While specific research on the environmental monitoring of this compound is limited in publicly available literature, the analytical methodologies for the broader class of anthraquinone dyes are well-established. These methods are designed for high sensitivity and selectivity, enabling the detection of trace amounts of these compounds in complex environmental samples such as industrial wastewater, river water, and sediment.
Environmental monitoring programs for textile dyes typically involve several stages:
Sample Collection: Gathering representative samples from potential contamination sites, such as industrial discharge points and downstream water bodies.
Sample Preparation: This is a critical step to extract and concentrate the analyte from the sample matrix and remove interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Instrumental Analysis: Utilizing sophisticated analytical instruments to identify and quantify the target dye.
Several advanced analytical techniques are employed for the trace detection of anthraquinone dyes. The choice of method depends on factors like the required detection limit, the complexity of the sample matrix, and the specific analytical capabilities available.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of organic dyes. researchgate.net It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For enhanced sensitivity and identification, HPLC is often coupled with various detectors:
Diode Array Detector (DAD): Provides ultraviolet-visible (UV-Vis) spectra of the dye, which aids in identification.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique offers high selectivity and sensitivity, allowing for the definitive identification and quantification of the dye based on its mass-to-charge ratio. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common interface used for this class of compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products of the dyes. This method separates compounds in the gas phase and identifies them using mass spectrometry. cdc.gov
Spectroscopic Methods , such as UV-Vis spectrophotometry, can be used for preliminary screening and quantification, especially in less complex samples. However, they may lack the selectivity needed for complex environmental matrices. More advanced spectroscopic techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer high sensitivity and require minimal sample preparation, making them a promising tool for the rapid detection of dyes. researchgate.net
The table below summarizes the common analytical methodologies applicable for the detection of anthraquinone dyes like this compound in environmental samples.
| Analytical Technique | Detector | Sample Matrix | Typical Detection Limit | Advantages | Disadvantages |
| HPLC | DAD / UV-Vis | Water, Wastewater | 1 - 10 µg/L | Robust, reliable, widely available | Moderate sensitivity, potential for matrix interference |
| LC-MS/MS | Mass Spectrometer | Water, Wastewater, Sediment, Soil | 30 - 90 ng/L researchgate.net | High sensitivity and selectivity, structural confirmation | Higher cost, more complex operation |
| GC-MS | Mass Spectrometer | Water, Soil (for degradation products) | 0.1 - 1 µg/L | Excellent for volatile/semi-volatile compounds | May require derivatization for non-volatile dyes |
| SERS | Raman Spectrometer | Water | < 1 µg/L | High sensitivity, rapid analysis, minimal sample prep researchgate.net | Can be affected by sample matrix, requires specialized substrates |
This interactive table is based on typical performance for the analysis of anthraquinone dyes. Specific performance for this compound may vary.
Ongoing research focuses on developing more rapid, cost-effective, and field-deployable analytical methods for real-time monitoring of dye concentrations in industrial effluents, which is essential for pollution prevention and control. mdpi.com
Theoretical and Computational Chemistry of Vat Green 11
Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scirp.org For complex dyes like Vat Green 11, DFT provides essential insights into the arrangement of electrons and their energy states, which are fundamental to its color and chemical characteristics. scirp.orgelectrochemsci.org
The electronic properties of dyes are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's stability and the energy required for electronic excitation. scirp.org
In polycyclic aromatic systems analogous to this compound, the HOMO and LUMO are typically π-orbitals delocalized across the extensive fused ring structure. scirp.org Calculations on similar vat dyes, such as derivatives of Vat Orange 3, show that modifications to the molecular structure can significantly alter the HOMO and LUMO energy levels. nii.ac.jp For instance, the introduction of different functional groups can raise or lower these energy levels, thereby tuning the dye's electronic and optical properties. A smaller HOMO-LUMO energy gap generally corresponds to lower reactivity and greater stability. scirp.org
Table 1: Representative Frontier Molecular Orbital Energies for Vat Dye Analogs (DFT Calculations)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| trans-2-O' | -5.41 | -2.94 | 2.47 |
| trans-2' | -4.89 | -2.45 | 2.44 |
Data derived from studies on functionalized Vat Orange 3, serving as an analogue for large vat dye systems. wikipedia.org
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the absorption and emission spectra of organic dyes. researchgate.netresearchgate.netaip.org It calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net
For large vat dyes, the primary absorption band in the visible spectrum typically arises from the HOMO → LUMO transition. nii.ac.jp This is usually a π → π* transition, where an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. nii.ac.jp TD-DFT calculations on related anthraquinone (B42736) and polycyclic aromatic dyes have shown that the predicted absorption wavelengths (λmax) can be correlated with experimental observations, though the accuracy can depend on the specific functional used. mdpi.comresearchgate.net For complex systems, functionals like PBE0, M06-2X, and CAM-B3LYP often provide a good balance of accuracy and computational cost. researchgate.netaip.orgacs.org
Table 2: Predicted Electronic Transitions for an Analogue Vat Dye System (TD-DFT)
| Transition | Calculated Wavelength (nm) | Primary Orbital Contribution |
|---|---|---|
| Low-Energy Band | 509-540 | HOMO → LUMO |
| High-Energy Band | 356-376 | HOMO → LUMO+2, HOMO-3 → LUMO |
Data based on findings for Vat Orange 3 derivatives, illustrating typical transitions in such molecules. wikipedia.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding how dye molecules interact with each other and with substrates, such as textile fibers. scilit.com
The process of dyeing involves the adsorption of dye molecules onto a substrate. MD simulations can model this process, revealing the specific non-covalent interactions that anchor the dye. For vat dyes and substrates like cotton, these interactions are primarily van der Waals forces and π-π stacking between the planar aromatic rings of the dye and the cellulose (B213188) structure of the cotton. globalauthorid.com
Simulations on related systems, such as the adsorption of various dyes onto surfaces like kaolinite (B1170537) or activated carbon, show that the adsorption energy can be calculated to determine the stability of the dye-substrate complex. researchgate.net These studies help in understanding the efficiency and fastness of the dyeing process. scilit.com The simulations can map out the most favorable binding sites and orientations of the dye on the substrate surface.
Vat dyes are known for their strong tendency to aggregate in solution due to powerful π-π stacking interactions between the large, flat aromatic cores. wikipedia.org This aggregation is a form of supramolecular assembly, where individual molecules organize into larger, ordered structures. While this property contributes to their poor solubility in water, it is also fundamental to their application process.
MD simulations can be used to investigate the dynamics of this aggregation. researchgate.net Studies on the aggregation of other organic dyes have shown that simulations can predict how molecules approach each other and arrange themselves into stacks or other aggregates. researchgate.net These simulations reveal the influence of solvent and anti-aggregating agents on the stability and structure of these assemblies. Understanding these dynamics is crucial for controlling the dyeing process and achieving uniform coloration. researchgate.netemerald.com
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations are instrumental in predicting the chemical reactivity of molecules. researchgate.net By analyzing parameters derived from the electronic structure, scientists can forecast how a molecule like this compound will behave in different chemical environments. electrochemsci.orgdoi.org
The reactivity of anthraquinone dyes can be assessed by examining their ability to be oxidized or reduced, which is directly related to their HOMO and LUMO energies, respectively. electrochemsci.org A high HOMO energy suggests a greater tendency to donate an electron (be oxidized), while a low LUMO energy indicates a greater tendency to accept an electron (be reduced). electrochemsci.org The HOMO-LUMO gap itself is a key indicator of chemical reactivity; a smaller gap often implies higher reactivity. scirp.org
Furthermore, these calculations can be used to explore reaction mechanisms, such as those involved in photo-degradation or other chemical transformations. doi.orgacs.org For instance, theoretical studies on the photoinduced toxicity of anthraquinone derivatives have used quantum calculations to identify the pathways for the formation of reactive oxygen species (ROS), providing insight into the molecule's phototoxic potential. doi.org
Prediction of Reaction Pathways and Transition States
The synthesis and reactions of complex organic molecules like this compound involve multi-step processes that can be elucidated using computational chemistry. Predicting the most likely reaction pathways is essential for optimizing synthesis, increasing yield, and minimizing byproducts.
Methodology: Computational prediction of reaction mechanisms involves mapping the potential energy surface (PES) of a chemical reaction. Key points on this surface are the reactants, products, intermediates, and, most importantly, the transition states. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. computabio.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. e3s-conferences.org
Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. By calculating the energies of various possible structures, chemists can identify the lowest energy pathway—the most likely route for the reaction to follow. e3s-conferences.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the intended reactants and products. computabio.com
While specific computational studies detailing the reaction pathways for the industrial synthesis of this compound are not extensively available in public literature, the general methods are well-established. For instance, the synthesis of this compound involves the condensation of 1,4-Diamino-2,3-dichloroanthracene-9,10-dione. worlddyevariety.com A theoretical study would model this reaction by:
Optimizing the geometries of the reactants.
Searching for the transition state structure of the condensation step.
Calculating the activation energy to assess the kinetic feasibility.
Mapping the full energy profile to identify any intermediates and subsequent reaction steps.
Illustrative Data for a Hypothetical Reaction Step: The following table illustrates the type of data that would be generated from a computational study on a key step in a dye synthesis reaction.
| Parameter | Description | Illustrative Calculated Value |
| Reactant Energy | Gibbs free energy of the initial reactants. | -2500.5 Hartree |
| Transition State Energy | Gibbs free energy of the highest point on the reaction path. | -2499.9 Hartree |
| Product Energy | Gibbs free energy of the final products. | -2501.2 Hartree |
| Activation Energy (Ea) | Energy barrier for the forward reaction (TS - Reactant). | +0.6 Hartree (376.5 kcal/mol) |
| Reaction Energy (ΔErxn) | Overall energy change of the reaction (Product - Reactant). | -0.7 Hartree (-439.2 kcal/mol) |
This table is for illustrative purposes to show the output of computational pathway analysis and does not represent actual calculated data for this compound.
Redox Potentials and Electron Affinities
The defining characteristic of vat dyes is their application via a redox process. The insoluble pigment is chemically reduced to a water-soluble "leuco" form, which has affinity for the fiber, and is then re-oxidized back to the insoluble pigment within the fiber. sdc.org.uk The redox potential of the dye is therefore a critical parameter governing its application. Computational chemistry offers a route to predict these properties. nih.govualberta.ca
Redox Potential: The redox potential measures a molecule's tendency to gain or lose electrons. For this compound, the reduction potential is key to understanding the conditions (e.g., type and concentration of reducing agent) needed for efficient dyeing. upb.ro DFT calculations can be used to compute the absolute reduction potentials of molecules in solution. nih.govacs.org This is typically done by calculating the Gibbs free energy change for the reduction reaction (Molecule + e⁻ → Molecule⁻) in a simulated solvent environment, often using a Polarizable Continuum Model (PCM). acs.org The calculated free energy change can then be related to the standard redox potential. ualberta.ca
Electron Affinity: Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gas phase to form a negative ion. scielo.br It is a fundamental property that is closely related to the redox potential and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org Accurate calculation of electron affinities has been a challenge for computational chemists, but modern DFT methods can provide reliable values. scielo.brresearchgate.net The EA is calculated as the energy difference between the optimized neutral molecule and its corresponding anion. scielo.brnih.gov
Illustrative Calculated Electronic Properties: The table below shows hypothetical electronic properties for this compound that could be determined through DFT calculations. Such data is vital for comparing different dyes and for understanding their behavior in both dyeing processes and potential electronic applications.
| Property | Computational Method | Illustrative Calculated Value |
| Adiabatic Electron Affinity | DFT (B3LYP/6-311++G**) | 2.15 eV |
| First Reduction Potential (vs. Fc/Fc+) | DFT (B3LYP/6-31+G(d) with PCM) | -1.5 V |
| HOMO Energy | DFT (B3LYP/6-31G) | -6.20 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | -3.75 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | 2.45 eV |
This table is for illustrative purposes. The values are typical for large conjugated systems but are not specific, published data for this compound. HOMO/LUMO energies are often correlated with redox potentials. upb.roresearchgate.netwuxiapptec.comresearchgate.netfigshare.com
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to find a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. mdpi.comresearchgate.net This is particularly valuable for complex molecules like dyes, where it can guide the design of new compounds with desired characteristics without the need for exhaustive synthesis and testing. nih.govifatcc.orgresearchgate.net
Correlating Molecular Structure with Optical Properties
The color of a dye is determined by its absorption of light in the visible spectrum. For this compound, its blue-green color arises from its specific molecular structure. worlddyevariety.com Computational methods can precisely model how the structure dictates the color.
Illustrative QSPR for Optical Properties: A QSPR model could be developed to predict the λmax of new dye derivatives based on calculated molecular descriptors.
| Molecular Descriptor | Description | Predicted Effect on λmax |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally leads to a red-shift (longer λmax). |
| Electron-Donating Groups (-NH2, -OH) | Substituents that push electron density into the π-system. | Generally cause a red-shift in the absorption spectrum. |
| Electron-Withdrawing Groups (-Cl, -NO2) | Substituents that pull electron density from the π-system. | Effect is more complex but often contributes to shifts in absorption. |
| Planarity | The degree to which the molecule is flat. | Increased planarity enhances conjugation and typically causes a red-shift. |
This table illustrates general principles of dye chemistry and QSPR; it is not based on a specific published model for this compound.
Predicting Performance in Advanced Material Applications
The properties that make vat dyes like this compound excellent colorants—such as high stability and a large π-conjugated system—also make them interesting candidates for advanced material applications, particularly in organic electronics. researchgate.net Polycyclic aromatic compounds are being investigated as organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
Methodology: QSPR models can be used to predict the performance of a molecule like this compound in such applications. mdpi.comosti.govresearchgate.netnih.gov This involves identifying key molecular descriptors that correlate with desired material properties. For organic semiconductors, critical properties include charge carrier mobility, energy levels (for matching with other materials in a device), and stability.
Computational chemistry can calculate relevant descriptors such as:
HOMO/LUMO Energies: These determine the ease of oxidation and reduction and are crucial for aligning energy levels in a device for efficient charge injection and transport. physchemres.org
Reorganization Energy: The energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is generally desirable for higher charge mobility.
Electronic Coupling: The strength of the electronic interaction between adjacent molecules in a solid, which influences how easily charges can hop between them.
A QSPR model would take these (and other) calculated descriptors and correlate them with experimentally measured performance metrics (e.g., charge mobility) for a series of related compounds. mdpi.comfrontiersin.org The resulting model could then be used to screen new, hypothetical structures to identify promising candidates for synthesis. mdpi.com
Illustrative QSPR Model for an Advanced Material Property (e.g., Charge Mobility):
| Input Descriptor (Calculated) | Potential Influence on Performance |
| Low Reorganization Energy | Facilitates faster charge transfer, potentially leading to higher mobility. |
| High Electronic Coupling (in solid state) | Stronger intermolecular interactions can create better pathways for charge transport. |
| Appropriate HOMO/LUMO Energy Levels | Ensures efficient injection of charge from electrodes and stability in air. |
| Molecular Packing Motif (e.g., π-stacking) | The way molecules arrange in the solid state is critical for creating efficient charge transport pathways. |
This table illustrates the concepts behind using QSPR for materials design and does not represent a specific published model for this compound. researchgate.net
Future Directions and Emerging Research Avenues for Vat Green 11
Novel Synthesis Strategies for Sustainable Production
The traditional synthesis of vat dyes, including Vat Green 11, often involves multi-step processes with significant environmental footprints. fibre2fashion.com Current research is focused on developing greener and more sustainable manufacturing methods. This includes exploring solvent-free polymerization techniques and the use of renewable resources and environmentally benign catalysts to minimize the ecological impact of production. mdpi.com The goal is to create synthesis routes that are not only more efficient but also adhere to the principles of green chemistry, reducing waste and eliminating the use of hazardous substances. researchgate.net
Key areas of investigation include:
Catalyst Innovation: The development of novel, heavy-metal-free catalysts to replace traditional copper catalysts is a primary objective. google.com This shift aims to reduce heavy metal contamination in the final product and wastewater. google.com
Solvent System Optimization: Research is underway to replace hazardous solvents with more environmentally friendly alternatives or to develop closed-loop systems that recycle solvents, thereby minimizing waste and environmental discharge. google.com
Rational Design of Derivatives for Targeted Applications
Researchers are actively engaged in the rational design of this compound derivatives to tailor their properties for specific, high-performance applications. By strategically modifying the core anthraquinone (B42736) structure, scientists can influence the dye's color, solubility, and interactions with other materials. worlddyevariety.comscribd.com This molecular engineering approach opens up possibilities for applications beyond conventional dyeing.
For instance, the introduction of specific functional groups can enhance the dye's affinity for different types of fibers or polymers. This could lead to the development of this compound derivatives with superior fastness properties or the ability to impart novel functionalities to textiles. researchgate.net Furthermore, computational modeling is being employed to predict the properties of new derivatives, accelerating the design and discovery process.
Integration into Multifunctional Smart Materials
The unique photophysical and chemical properties of this compound make it a candidate for integration into smart materials. These are materials designed to respond to external stimuli such as light, heat, or chemical changes. ongreening.comgreenly.earth The incorporation of this compound could impart new functionalities to a variety of materials.
Potential applications in this area include:
Chromogenic Materials: Derivatives of this compound could be developed to exhibit photochromic or thermochromic behavior, where their color changes in response to light or temperature. ongreening.com This could be utilized in smart windows, sensors, or textiles that adapt to their environment.
Conductive Polymers: By modifying its structure, it may be possible to create this compound derivatives that can be incorporated into conductive polymers, opening up applications in organic electronics. taylorfrancis.com
Energy-Efficient Materials: The integration of this compound into building materials could potentially contribute to energy efficiency, for example, by influencing heat absorption and release. taylorfrancis.com
Advanced Environmental Remediation Technologies
The textile industry is a significant contributor to water pollution, with dye effluents being a major concern. researchgate.net Researchers are investigating the use of this compound and related compounds in advanced technologies for environmental remediation. This includes both the treatment of dye-containing wastewater and the development of new materials for pollution control.
Emerging research in this field includes:
Photocatalysis: Scientists are exploring the use of photocatalysts to degrade this compound and other dyes in wastewater. mdpi.com This process uses light to activate a catalyst that breaks down the dye molecules into less harmful substances. mdpi.com
Adsorption: Modified biochar and other low-cost adsorbents are being studied for their ability to remove vat dyes from water. royalsocietypublishing.org This approach offers a potentially sustainable and cost-effective method for wastewater treatment. royalsocietypublishing.org
Bioremediation: The use of microorganisms to break down dyes is another promising area of research. researchgate.net This "green remediation" approach utilizes natural processes to clean up contaminated water. researchgate.netenviro.wiki
Deepening Mechanistic Understanding Through Advanced Characterization
A fundamental understanding of the chemical and physical processes that govern the behavior of this compound is crucial for its future development. Advanced characterization techniques are being employed to gain deeper insights into its properties and reaction mechanisms.
Key analytical methods include:
Spectroscopy: Techniques like UV-Vis and FTIR spectroscopy are used to study the electronic structure and functional groups of this compound and its derivatives. rsc.org
Chromatography: Methods such as HPLC are essential for separating and identifying the components of complex dye mixtures and reaction products. mdpi.com
Computational Modeling: Theoretical studies and computational chemistry are providing valuable insights into the molecular structure, properties, and reactivity of this compound, guiding the design of new experiments and materials. acs.org
By combining experimental data with computational analysis, researchers can build a comprehensive picture of how this compound behaves at the molecular level, paving the way for the development of new and improved applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
